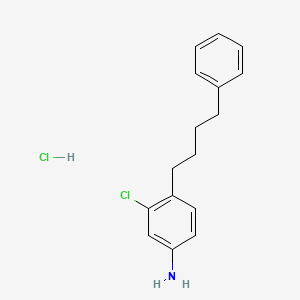
3-Chloro-4-(4-phenylbutyl)aniline;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-(4-phenylbutyl)aniline;hydrochloride: is an organic compound that belongs to the class of anilines. Anilines are aromatic amines, characterized by the presence of an amino group attached to a benzene ring. This compound is specifically substituted with a chlorine atom and a phenylbutyl group, making it a unique derivative of aniline. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the solubility and stability of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(4-phenylbutyl)aniline typically involves several steps:
Nitration of Benzene: The initial step often involves the nitration of benzene to form nitrobenzene.
Reduction of Nitrobenzene: Nitrobenzene is then reduced to aniline.
Chlorination: The aniline is chlorinated to introduce the chlorine atom at the desired position.
Alkylation: The final step involves the alkylation of the chlorinated aniline with a phenylbutyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure hydrogenation for reduction steps, and the use of catalysts to improve yield and selectivity. The hydrochloride salt is typically formed by reacting the free base with hydrochloric acid in a suitable solvent, followed by crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-(4-phenylbutyl)aniline;hydrochloride: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to simpler aniline derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or ammonia (NH₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-4-(4-phenylbutyl)aniline;hydrochloride: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding studies.
Medicine: It may serve as a precursor for pharmaceutical compounds or as a model compound in drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-(4-phenylbutyl)aniline;hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The phenylbutyl group can enhance lipophilicity, allowing the compound to interact more effectively with hydrophobic sites in proteins or cell membranes. The chlorine atom can participate in hydrogen bonding or other interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloroaniline: A simpler derivative with only a chlorine substituent.
4-Phenylbutylaniline: Lacks the chlorine atom but has the phenylbutyl group.
Dichloroanilines: Compounds with two chlorine atoms on the aniline ring.
Uniqueness
- The combination of a chlorine atom and a phenylbutyl group makes 3-Chloro-4-(4-phenylbutyl)aniline;hydrochloride unique. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other aniline derivatives.
Propiedades
Número CAS |
15866-75-8 |
|---|---|
Fórmula molecular |
C16H19Cl2N |
Peso molecular |
296.2 g/mol |
Nombre IUPAC |
3-chloro-4-(4-phenylbutyl)aniline;hydrochloride |
InChI |
InChI=1S/C16H18ClN.ClH/c17-16-12-15(18)11-10-14(16)9-5-4-8-13-6-2-1-3-7-13;/h1-3,6-7,10-12H,4-5,8-9,18H2;1H |
Clave InChI |
PZWVDYBVINJVOW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCCC2=C(C=C(C=C2)N)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















